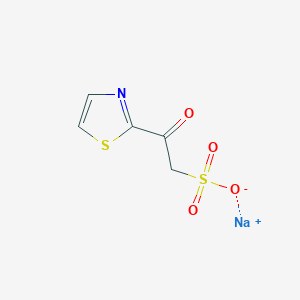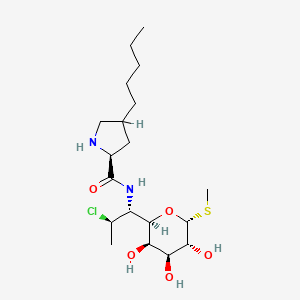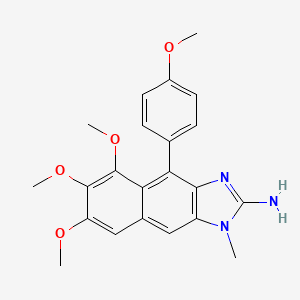
Kealiinine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kealiinine C is a natural product found in Leucetta chagosensis with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Kealiinine C, a type of 2-aminoimidazole alkaloid, has been the subject of significant research regarding its synthesis. An efficient method involving palladium-catalyzed C-H functionalization has been developed for the synthesis of Kealiinine C and its analogues. This process includes iodocyclisation of propargylguanidines followed by intramolecular Pd-catalysed cyclisation (Saha et al., 2018).
Biological Activities
- Kealiinine C, along with other Leucetta alkaloid kealiinines (A-C), have been evaluated for their antiviral and antiphytopathogenic fungus activities. Kealiinine B, in particular, showed notable anti-TMV activity, and some derivatives exhibited significant antiviral activity, emerging as potential leads for novel antiviral agent development. These compounds also displayed broad-spectrum fungicidal activities, suggesting their potential in agricultural applications (Li et al., 2018).
Medicinal Potential
- In a study exploring new imidazole alkaloids from the Indonesian sponge Leucetta chagosensis, Kealiinine C, along with other similar compounds, was identified. Some of these compounds exhibited strong antifungal activity and mild cytotoxicity against certain cell lines, highlighting their potential in developing new medicinal treatments (Hassan et al., 2004).
Propriétés
Nom du produit |
Kealiinine C |
|---|---|
Formule moléculaire |
C22H23N3O4 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-4-(4-methoxyphenyl)-1-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C22H23N3O4/c1-25-15-10-13-11-16(27-3)20(28-4)21(29-5)18(13)17(19(15)24-22(25)23)12-6-8-14(26-2)9-7-12/h6-11H,1-5H3,(H2,23,24) |
Clé InChI |
LFZBJMWIAAPZLM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=C3C(=C2)C=C(C(=C3OC)OC)OC)C4=CC=C(C=C4)OC)N=C1N |
Synonymes |
kealiinine C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



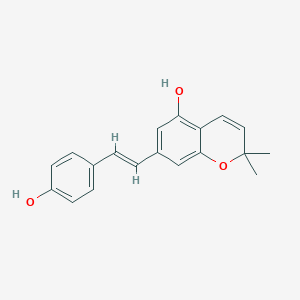
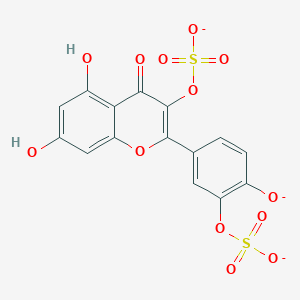
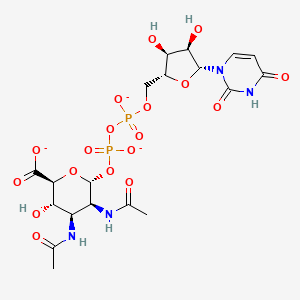
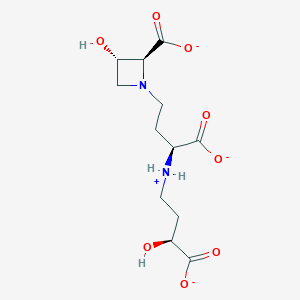
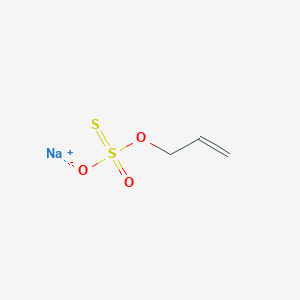
![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)



